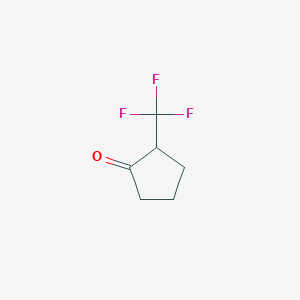

2-(Trifluoromethyl)cyclopentanone

Overview

Description

2-(Trifluoromethyl)cyclopentanone is a chemical compound with the molecular formula C6H7F3O . It is a derivative of cyclopentanone, where one of the hydrogen atoms is replaced by a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered cyclopentanone ring with a trifluoromethyl group attached to the second carbon atom . The molecular weight of this compound is 152.11 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 152.114 and a density of 1.3±0.1 g/cm3 . Its boiling point is 129.6±35.0 °C .Scientific Research Applications

Biomass Conversion to Bio-jet Fuel

2-(Trifluoromethyl)cyclopentanone derivatives have been explored for the direct synthesis of high-density aviation fuel from lignocellulose. A dual-bed catalyst system facilitates the conversion of cyclopentanone to tri(cyclopentane), showcasing an integrated process from biomass to bio-jet fuel with high carbon yield. This highlights the potential of using cyclopentanone derivatives in renewable energy applications, providing an alternative to conventional aviation fuels with improved density and volumetric heating value (Sheng et al., 2016).

Enhancing Polymer Stability

In polymer science, this compound derivatives such as 2,5 bis(2-furylmethylene) cyclopentanone (F2C) have been identified as effective inhibitors of thermal oxidation in polypropylene. F2C demonstrates captodative properties towards free radicals, potentially due to its cyclopentanone moiety, offering significant insights into the stabilization of polymers against thermal degradation. This research supports the development of more durable and stable polymer materials for various applications (Rychlý et al., 2014).

Prostaglandin Research

Cyclopentanone derivatives, specifically cyclopentenone prostaglandins, have been studied for their biological activities, including anti-inflammatory, anti-neoplastic, and anti-viral effects. The unique bioactivity of these compounds, not mediated by traditional prostanoid receptor binding but through interactions with cellular proteins, underscores the therapeutic potential of cyclopentanone derivatives in medicine (Straus & Glass, 2001).

Catalysis and Chemical Synthesis

Research into the catalytic applications of this compound derivatives has led to the development of hydrophobic catalysts for aldol condensation reactions, enhancing the stability and efficiency of cyclopentanone as a biomass conversion intermediate. Such advancements contribute to the sustainable synthesis of fuels and chemicals, highlighting the versatile role of cyclopentanone derivatives in catalysis (Ngo et al., 2018).

Combustion Characteristics for Biofuels

Investigations into the combustion properties of cyclopentanone indicate its potential as a biofuel. The study of its laminar flame characteristics at elevated temperatures provides valuable data for understanding how cyclopentanone and its derivatives might perform as renewable energy sources, contributing to the development of alternative fuels with desirable combustion properties (Bao et al., 2017).

Future Directions

Mechanism of Action

Target of Action

It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-(Trifluoromethyl)cyclopentanone involves its interaction with its targets, leading to changes in the chemical structure. For instance, in the Suzuki–Miyaura cross-coupling reaction, this compound can interact with boron reagents . The exact nature of these interactions and the resulting changes are subject to the specific conditions of the reaction.

Biochemical Pathways

It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which could potentially affect various biochemical pathways.

Result of Action

It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which could potentially lead to various molecular and cellular effects.

Properties

IUPAC Name |

2-(trifluoromethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVDWRMXWKNZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462197 | |

| Record name | 2-(Trifluoromethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95524-19-9 | |

| Record name | 2-(Trifluoromethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

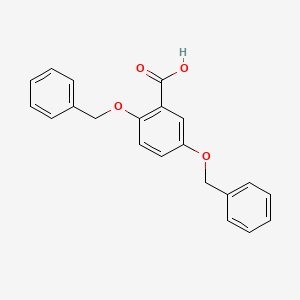

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)